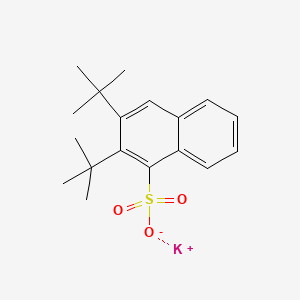

Potassium bis(tert-butyl)naphthalenesulfonate

Description

Properties

CAS No. |

85409-88-7 |

|---|---|

Molecular Formula |

C18H23KO3S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

potassium;2,3-ditert-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C18H24O3S.K/c1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

UFZPEWYXFLYJJN-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of tert-butyl-naphthalene

- The sulfonation typically involves treating tert-butyl-substituted naphthalene with chlorosulfonic acid or sulfur trioxide under controlled temperature conditions (0–30 °C) to avoid over-sulfonation or decomposition.

- The reaction is carried out in an inert solvent such as dichloromethane or tert-butyl methyl ether to facilitate phase separation and control reaction kinetics.

- The sulfonic acid intermediate is isolated by aqueous workup.

Formation of Potassium Salt

- The sulfonic acid intermediate is neutralized with potassium hydroxide or potassium bicarbonate in aqueous medium.

- The neutralization is performed at low temperatures (0–20 °C) to maintain compound stability.

- Phase transfer catalysts like tetra-n-butylammonium hydrogen sulfate may be used to enhance reaction efficiency and yield.

Purification and Stabilization

- The crude potassium bis(tert-butyl)naphthalenesulfonate is purified by washing with aqueous solutions (e.g., potassium hydrogen phosphate, sodium bicarbonate) to remove impurities.

- Drying agents such as anhydrous sodium sulfate are used to remove residual moisture.

- The product is concentrated under reduced pressure at temperatures below 45 °C to prevent thermal decomposition.

- Stabilizers like tertiary amines (e.g., tri-n-butylamine) may be added to improve storage stability.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | tert-butyl-naphthalene + chlorosulfonic acid | 0–30 | 2–4 | N/A | Controlled addition to maintain temperature |

| Neutralization | Sulfonic acid + KOH or KHCO₃ + phase transfer catalyst | 0–20 | 2–18 | 85–95 | Use of tetra-n-butylammonium hydrogen sulfate |

| Purification and drying | Washing with aqueous K₂HPO₄, NaHCO₃; drying over Na₂SO₄ | Ambient | 1–2 | - | Removal of impurities and moisture |

| Concentration and stabilization | Reduced pressure distillation; addition of tertiary amines | <45 | - | - | To enhance product stability and purity |

Analysis of Preparation Methods

Reaction Efficiency

- Use of phase transfer catalysts significantly improves the conversion rate and yield by facilitating the transfer of reactants between aqueous and organic phases.

- Maintaining low temperatures during sulfonation and neutralization prevents side reactions and decomposition.

Purity and Stability

- Purification through sequential aqueous washes removes inorganic salts and unreacted starting materials.

- The addition of tertiary amines as stabilizers has been shown to maintain compound purity above 90% even after weeks of storage at room temperature.

Scale-Up Considerations

- Large-scale preparations involve careful control of reagent addition rates and temperature to ensure consistent product quality.

- Solvent recovery and recycling (e.g., distillation of tert-butyl methyl ether) are employed to reduce costs and environmental impact.

Research Findings and Data Summary

While direct data for this compound is scarce, analogous compounds such as potassium di-tert-butyl phosphate have been extensively studied. These studies provide valuable insights into preparation strategies applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium bis(tert-butyl)naphthalenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

Scientific Research Applications

Potassium bis(tert-butyl)naphthalenesulfonate is primarily utilized as a surfactant and dispersant in various laboratory settings. Its applications include:

- Analytical Chemistry : The compound is used in dye compositions for analyte detection assays, particularly in glucose detection systems. It serves as a signal-producing agent that enhances the visibility of the analyte in physiological fluids, such as blood .

- Biochemical Studies : In biochemical assays, it acts as a stabilizing agent for proteins and enzymes, facilitating their interaction with substrates. This property is essential for studying enzyme kinetics and protein folding mechanisms.

- Nanotechnology : The compound is employed in the synthesis of nanoparticles, where it helps stabilize colloidal suspensions. Its surfactant properties allow for the control of particle size and distribution, which is crucial for applications in drug delivery systems and imaging agents .

Agricultural Applications

In agriculture, this compound finds use as an effective wetting agent in pesticide formulations. Its ability to reduce surface tension enhances the spread and adhesion of agricultural chemicals on plant surfaces, leading to improved efficacy in pest control.

- Pesticide Formulations : The compound is incorporated into agrochemical compositions to enhance the delivery and effectiveness of active ingredients. By improving wetting properties, it ensures that pesticides penetrate plant surfaces more effectively, leading to better pest management outcomes .

Cosmetic Formulations

The cosmetic industry utilizes this compound due to its emulsifying and stabilizing properties. It plays a vital role in formulating various cosmetic products:

- Emulsifiers : The compound acts as an emulsifier in creams and lotions, helping to stabilize oil-in-water or water-in-oil emulsions. This stability is crucial for maintaining the texture and performance of cosmetic products over time.

- Surfactants : In personal care products such as shampoos and cleansers, it functions as a surfactant that aids in the removal of dirt and oils from skin and hair while providing a pleasant sensory experience during application .

Case Study 1: Use in Glucose Detection

A study highlighted the effectiveness of this compound in enhancing the sensitivity of glucose detection assays. The compound was found to improve the signal-to-noise ratio significantly, allowing for more accurate readings in clinical settings .

Case Study 2: Agricultural Efficacy

Research demonstrated that formulations containing this compound exhibited improved efficacy against common agricultural pests when compared to formulations lacking this surfactant. The enhanced wetting properties led to better coverage on plant surfaces, resulting in higher pest mortality rates .

Case Study 3: Cosmetic Stability Testing

In a stability study of cosmetic emulsions, this compound was shown to maintain emulsion stability over extended periods under varying temperature conditions. This finding underscores its importance in ensuring product quality and longevity in cosmetic formulations .

Mechanism of Action

The mechanism of action of potassium bis(tert-butyl)naphthalenesulfonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Calcium bis[di(tert-butyl)naphthalenesulfonate]

- Key Differences: Cation: Calcium (Ca²⁺) vs. Potassium (K⁺). Solubility: Calcium salts generally exhibit lower water solubility compared to potassium salts due to higher charge density and stronger ionic interactions. This makes the calcium variant more suitable for non-aqueous applications, such as lubricant additives . Thermal Stability: The calcium compound may exhibit lower thermal stability due to cation-anion interactions, though both derivatives benefit from the tert-butyl groups’ steric protection.

b) Potassium 2-naphthyl sulfate

- Key Differences :

- Anion : Sulfate (SO₄²⁻) vs. sulfonate (SO₃⁻).

- Acidity : Sulfonate anions are stronger acids than sulfate derivatives, making potassium bis(tert-butyl)naphthalenesulfonate more stable under acidic conditions.

- Applications : Potassium 2-naphthyl sulfate is commonly used in detergents, whereas the tert-butyl-substituted sulfonate excels in high-temperature stabilization .

c) Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

- Key Differences :

- Substituents : Trifluoromethyl groups vs. tert-butyl groups.

- Electronic Effects : Trifluoromethyl groups are electron-withdrawing, enhancing electrophilicity, whereas tert-butyl groups are electron-donating and sterically hindering.

- Applications : The trifluoromethyl derivative is preferred in catalysis (e.g., Suzuki-Miyaura coupling), while the tert-butyl variant is suited for surfactant roles .

Physicochemical Properties

| Compound Name | Molecular Weight* | Water Solubility | Thermal Stability | Key Applications |

|---|---|---|---|---|

| This compound | ~450 g/mol | Moderate | High (>200°C) | Surfactants, Stabilizers |

| Calcium bis[di(tert-butyl)naphthalenesulfonate] | ~460 g/mol | Low | Moderate (~150°C) | Lubricant additives |

| Potassium 2-naphthyl sulfate | ~260 g/mol | High | Moderate (~100°C) | Detergents, Emulsifiers |

| Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | ~380 g/mol | Low | High (>250°C) | Catalysis, Organic synthesis |

Research Findings

- Solubility Trends : this compound demonstrates superior solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to its calcium counterpart, making it preferable for polymer stabilization .

- Thermal Degradation : Studies on naphthalenesulfonate derivatives suggest that tert-butyl substituents delay decomposition by 40–60°C compared to unsubstituted analogs, as observed in thermogravimetric analyses .

- Environmental Impact : Sulfonate salts with bulky substituents like tert-butyl groups exhibit lower aquatic toxicity compared to smaller alkyl derivatives, aligning with green chemistry principles .

Biological Activity

Potassium bis(tert-butyl)naphthalenesulfonate is a sulfonated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of microbial interactions and environmental applications. This article explores its biological activity based on diverse sources, including case studies and research findings.

This compound is characterized by its hydrophobic nature, which influences its interactions with biological systems. The compound's structure allows it to interact with various cellular components, leading to a range of biological effects.

Microbial Interactions

Research indicates that compounds similar to this compound can affect microbial communities, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. These compounds can serve as substrates for microbial metabolism, leading to their degradation and transformation into less harmful products.

Table 1: Microbial Degradation Pathways of Naphthalene Derivatives

Toxicological Profile

The biological activity of this compound also includes its toxicological effects. Studies on naphthalene derivatives suggest that they can bind to macromolecules such as DNA, leading to mutations and carcinogenic effects. Short-term exposure has been associated with respiratory issues and increased cancer risk in laboratory settings.

Key Findings:

- Carcinogenicity: Naphthalene and its derivatives have been shown to form DNA adducts that can lead to mutations and cancer in animal models .

- Reproductive Effects: Exposure to PAHs has been linked to adverse reproductive outcomes, including developmental toxicity .

Case Studies

A notable case study investigated the impact of naphthalene sulfonates on microbial communities in contaminated environments. The findings indicated that these compounds could enhance the biodegradation of PAHs through the stimulation of specific microbial pathways.

Study Overview:

- Objective: Assess the biodegradation potential of naphthalene sulfonates.

- Methodology: Field studies in contaminated soils with varying concentrations of this compound.

- Results: Enhanced degradation rates were observed, indicating a synergistic effect on microbial metabolism .

Environmental Implications

The biological activity of this compound highlights its potential role in bioremediation strategies for contaminated sites. By promoting the growth of specific bacteria capable of degrading harmful PAHs, this compound could facilitate more effective cleanup processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing potassium bis(tert-butyl)naphthalenesulfonate with high purity?

- Methodological Answer : The synthesis typically involves sulfonation of tert-butyl-substituted naphthalene derivatives followed by neutralization with potassium hydroxide. A common approach includes:

- Step 1 : Sulfonation of di(tert-butyl)naphthalene using concentrated sulfuric acid or fuming sulfuric acid under controlled temperature (40–60°C) .

- Step 2 : Neutralization of the sulfonic acid intermediate with potassium hydroxide in an anhydrous solvent (e.g., ethanol or tetrahydrofuran) to precipitate the potassium salt.

- Purity Control : Recrystallization from polar aprotic solvents (e.g., dimethylformamide) ensures removal of unreacted precursors and by-products. Analytical validation via NMR (<sup>1</sup>H, <sup>13</sup>C) and elemental analysis is critical .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm tert-butyl group orientation .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures; potassium salts of sulfonic acids typically show stability up to 250–300°C under inert atmospheres .

- FT-IR Spectroscopy : Confirm sulfonate group presence (asymmetric S-O stretching at 1180–1200 cm⁻¹) and tert-butyl C-H vibrations (2800–3000 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the solvolysis behavior of this compound in polar protic solvents?

- Methodological Answer :

- Kinetic Studies : Monitor solvolysis rates in water/ethanol mixtures via conductivity measurements or HPLC. The bulky tert-butyl groups sterically hinder nucleophilic attack, but sulfonate anions may undergo acid-catalyzed cleavage under high-temperature aqueous conditions .

- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer pathways during degradation .

Q. How does this compound interact with transition-metal catalysts in ligand-exchange reactions?

- Methodological Answer :

- Catalytic Screening : Test the compound as a counterion in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare reaction yields and by-product profiles with other sulfonate salts .

- Spectroscopic Monitoring : Use <sup>31</sup>P NMR to track ligand displacement in phosphine-containing catalytic systems .

Q. What environmental persistence and toxicity profiles should be considered when designing waste management protocols for this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and analyze degradation products via LC-MS. Sulfonate groups often resist biodegradation, requiring advanced oxidation processes .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (EC50 values). Potassium sulfonates generally exhibit low aquatic toxicity but may bioaccumulate due to hydrophobic tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.